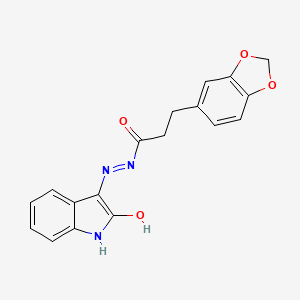
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea, also known as D2789, is a small molecule inhibitor of protein kinase CK1δ and ε. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea involves the inhibition of CK1δ and ε, which are members of the casein kinase 1 family of serine/threonine kinases. CK1δ and ε are involved in the regulation of various cellular processes, including cell cycle, apoptosis, and gene expression. By inhibiting CK1δ and ε, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea disrupts these processes, leading to the suppression of cancer cell growth, promotion of protein degradation, and suppression of inflammatory signaling.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have several biochemical and physiological effects, including the inhibition of CK1δ and ε activity, the reduction of cancer cell growth and proliferation, the promotion of protein degradation, and the suppression of inflammatory signaling. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been found to be well-tolerated in animal models, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its specificity for CK1δ and ε, which allows for the precise targeting of these kinases. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea. One area of focus could be the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea in other disease conditions, such as metabolic disorders and infectious diseases. Finally, the development of novel CK1δ and ε inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea could lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea involves a multi-step process, which includes the reaction of 3-chloro-4-fluoroaniline with 4-methyl-2-pyridinecarboxaldehyde, followed by the reaction with thiourea. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting CK1δ and ε, which are involved in the regulation of cell cycle and apoptosis. In neurodegenerative disorders, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been found to reduce the accumulation of toxic proteins, such as tau and α-synuclein, by promoting their degradation. In inflammation, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)thiourea has been demonstrated to suppress the activation of inflammatory signaling pathways, such as NF-κB and JNK.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-4-5-16-12(6-8)18-13(19)17-9-2-3-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJJTVTTSFDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)

![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)


![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)
![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)